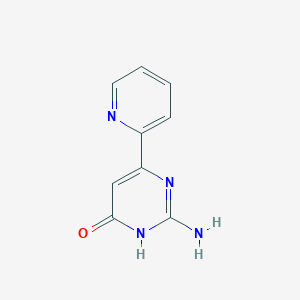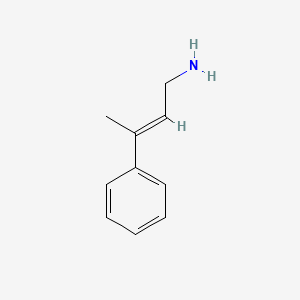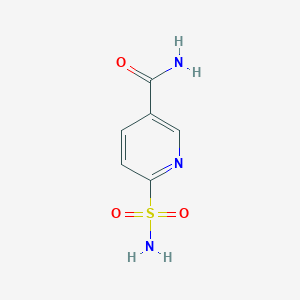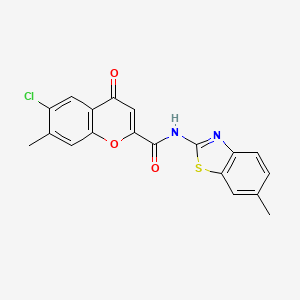
4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and pyridinyl groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with a suitable carbonyl compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to improve yield and selectivity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and pyridinyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are frequently used.
Major Products: The major products formed from these reactions include various substituted pyrimidinones and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of antiviral and anticancer agents due to its ability to interact with nucleic acids and proteins.
Mechanism of Action
The mechanism by which 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential antiviral and anticancer properties. The presence of the pyridinyl group allows for specific interactions with nucleic acids, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
4(3H)-Quinazolinone: Similar in structure but with a different ring system, leading to varied biological activities.
Pyrido[2,3-d]pyrimidines: These compounds share the pyrimidine core but have different substituents, affecting their chemical reactivity and applications
Uniqueness: 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- is unique due to the combination of the pyrimidine and pyridine rings, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
2-amino-4-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O/c10-9-12-7(5-8(14)13-9)6-3-1-2-4-11-6/h1-5H,(H3,10,12,13,14) |
InChI Key |
UCRSSYRSTYYAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)

![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
![4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)
![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)



![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B15096450.png)
![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)


